molecular formula C13H11BrO B1266917 3-Bromo-4-methoxybiphenyl CAS No. 74447-73-7

3-Bromo-4-methoxybiphenyl

Cat. No.: B1266917
CAS No.: 74447-73-7
M. Wt: 263.13 g/mol
InChI Key: QJGJVVIDRMVQMR-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxybiphenyl is an organic compound with the molecular formula C₁₃H₁₁BrO. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom at the third position and a methoxy group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-4-methoxybiphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the starting materials are 3-bromobiphenyl and 4-methoxyphenylboronic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The choice of catalyst, base, and solvent can be optimized for cost and efficiency. Additionally, continuous flow reactors may be employed to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxybiphenyl can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Formation of 4-methoxybiphenyl derivatives.

    Oxidation: Formation of 3-bromo-4-hydroxybiphenyl.

    Reduction: Formation of 4-methoxybiphenyl.

Scientific Research Applications

3-Bromo-4-methoxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxybiphenyl depends on the specific reaction or application. In the context of organic synthesis, its reactivity is primarily influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom. These substituents affect the electron density on the biphenyl rings, making certain positions more reactive towards electrophiles or nucleophiles .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-hydroxybiphenyl: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Bromo-4-methoxybiphenyl: Bromine and methoxy groups are on the same phenyl ring.

    3-Methoxy-4-bromobiphenyl: Methoxy and bromine groups are interchanged in positions.

Uniqueness

3-Bromo-4-methoxybiphenyl is unique due to the specific positioning of the bromine and methoxy groups, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

2-bromo-1-methoxy-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGJVVIDRMVQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294289
Record name 3-bromo-4-methoxybiphenyl
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Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74447-73-7
Record name 3-Bromo-4-methoxy-1,1′-biphenyl
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Record name NSC 95719
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Record name 74447-73-7
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Record name 3-bromo-4-methoxybiphenyl
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Record name 3-Bromo-4-methoxybiphenyl
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Synthesis routes and methods

Procedure details

Dimethylsulfate (10.3 mL, 109 mmol) was added to a mixture of 3-bromo-[1,1′-biphenyl]-4-ol and sodium hydroxide (8 g, 201 mmol) in water (12.4 mL) at 0° C. After stirring for 2 hours at reflux, ammonia (1.2 mL) was added to the mixture. The solid was filtered and washed with water. The product, 3-bromo-4-methoxy-1,1′-biphenyl, was crystallized from heptane.
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
12.4 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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